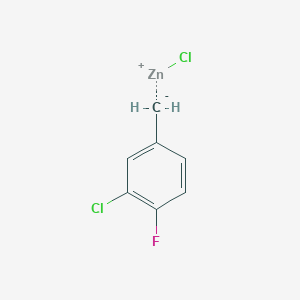![molecular formula C16H23NO3 B13906031 Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutyl ring substituted with benzyloxy and methylamino groups, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclobutyl derivative with benzyloxy and methylamino substituents, followed by esterification with ethyl acetate. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate involves its interaction with specific molecular targets. The benzyloxy and methylamino groups can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Ethyl 2-[3-benzyloxy-1-(amino)cyclobutyl]acetate
- Ethyl 2-[3-benzyloxy-1-(dimethylamino)cyclobutyl]acetate
- Ethyl 2-[3-benzyloxy-1-(ethylamino)cyclobutyl]acetate
Uniqueness
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
ethyl 2-[1-(methylamino)-3-phenylmethoxycyclobutyl]acetate |
InChI |
InChI=1S/C16H23NO3/c1-3-19-15(18)11-16(17-2)9-14(10-16)20-12-13-7-5-4-6-8-13/h4-8,14,17H,3,9-12H2,1-2H3 |
InChIキー |
WYXOFOCJEXVQTB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CC(C1)OCC2=CC=CC=C2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


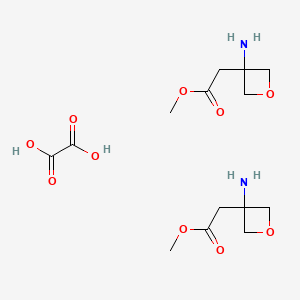
![Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13905955.png)
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13905960.png)
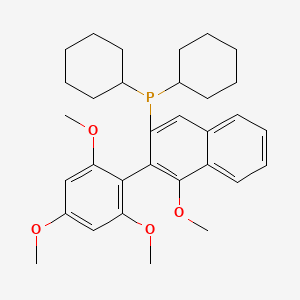
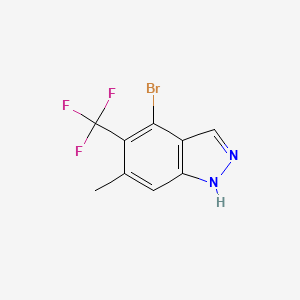
![Methyl cis-1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13905987.png)
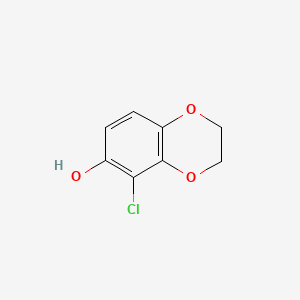
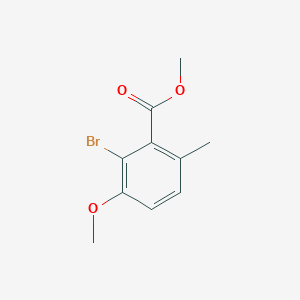
![(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13906000.png)
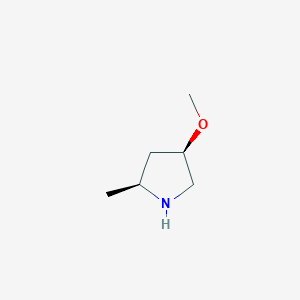
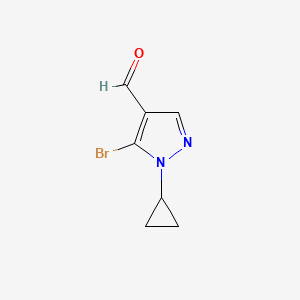
![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)
